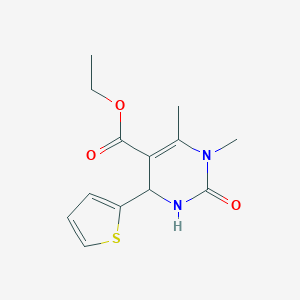

Ethyl 1,6-dimethyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Its structure features a tetrahydropyrimidine core with a thiophen-2-yl substituent at position 4, a methyl group at position 6, and an ester moiety at position 3. This compound is synthesized via Biginelli-like multicomponent reactions, typically involving urea/thiourea, β-keto esters, and aldehydes or heteroaromatic aldehydes . The thiophene ring introduces sulfur-based electronic effects, which may enhance interactions with biological targets compared to purely hydrocarbon substituents.

Properties

Molecular Formula |

C13H16N2O3S |

|---|---|

Molecular Weight |

280.34 g/mol |

IUPAC Name |

ethyl 3,4-dimethyl-2-oxo-6-thiophen-2-yl-1,6-dihydropyrimidine-5-carboxylate |

InChI |

InChI=1S/C13H16N2O3S/c1-4-18-12(16)10-8(2)15(3)13(17)14-11(10)9-6-5-7-19-9/h5-7,11H,4H2,1-3H3,(H,14,17) |

InChI Key |

DVQCDOLVZCZXFK-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(N(C(=O)NC1C2=CC=CS2)C)C |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=O)NC1C2=CC=CS2)C)C |

Origin of Product |

United States |

Biological Activity

Ethyl 1,6-dimethyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate (commonly referred to as Ethyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the various biological activities associated with this compound, supported by relevant research findings and data.

- Molecular Formula : C12H14N2O3S

- Molecular Weight : 266.32 g/mol

- CAS Number : 5948-72-1

Biological Activities

This compound has been evaluated for several biological activities:

1. Antimicrobial Activity

Research has indicated that compounds similar to ethyl 1,6-dimethyl derivatives exhibit antimicrobial properties. For instance, studies have shown that pyrimidine derivatives can inhibit the growth of various bacterial strains and fungi. The presence of the thiophene moiety enhances the antimicrobial efficacy due to its electron-rich nature which may interact favorably with microbial targets .

2. Anticancer Activity

Several studies have reported on the anticancer potential of tetrahydropyrimidine derivatives. Ethyl 1,6-dimethyl derivatives have demonstrated cytotoxic effects against different cancer cell lines. For example, compounds with similar structures have been found to induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation .

3. Anti-inflammatory Properties

The compound has shown promise in reducing inflammation in various models. Research indicates that tetrahydropyrimidines can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to their anti-inflammatory effects .

Case Study 1: Antimicrobial Evaluation

In a study published in the Journal of Medicinal Chemistry, a series of pyrimidine derivatives were synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Ethyl 1,6-dimethyl derivatives exhibited significant inhibition zones compared to control groups, suggesting strong antimicrobial potential .

Case Study 2: Anticancer Activity

A recent investigation focused on the anticancer effects of ethyl tetrahydropyrimidines against breast cancer cells (MCF-7). The results indicated that these compounds induced apoptosis at micromolar concentrations and inhibited cell migration effectively .

Data Table: Summary of Biological Activities

Scientific Research Applications

Structural Characteristics

The compound features a tetrahydropyrimidine core with a thiophene substitution, which enhances its biological activity. The presence of the thiophene ring is particularly noteworthy as it contributes to the compound's interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of ethyl 1,6-dimethyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit significant antimicrobial properties. In vitro studies have demonstrated efficacy against various bacterial strains, making it a candidate for further development as an antibiotic agent.

Antiviral Properties

The compound has been investigated for its potential antiviral effects. Preliminary studies suggest it may inhibit viral replication in respiratory viruses, positioning it as a potential therapeutic agent in treating viral infections.

Neuroprotective Effects

This compound has shown neuroprotective properties by reducing endoplasmic reticulum stress and preventing apoptosis in neuronal cells. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Anti-inflammatory Activity

The compound has been found to inhibit the NF-kB inflammatory pathway, which plays a crucial role in various inflammatory diseases. This inhibition could lead to therapeutic applications in conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

- Study on Antimicrobial Effects : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant activity against Staphylococcus aureus and Escherichia coli.

- Neuroprotective Mechanisms : Research conducted by the National Cancer Institute indicated that the compound effectively reduced neuronal apoptosis in models of neurodegeneration.

- Anti-inflammatory Properties : A recent publication in Pharmacology Reports detailed how this compound inhibited the NF-kB pathway in vitro, suggesting potential for treating inflammatory diseases.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Thiophene vs. Pyridine/Phenyl : Thiophene’s electron-rich sulfur atom may increase π-π stacking interactions in biological systems compared to pyridine or phenyl substituents.

- Crystallography : Dihedral angles between the pyrimidine core and aryl substituents vary significantly (75.25°–87.7°), impacting molecular packing and solubility .

- Spectral Data : All compounds show strong IR absorption for ester C=O (~1737 cm⁻¹) and pyrimidine C=O (~1678 cm⁻¹), confirming structural consistency .

Key Observations :

- Electron-Donating Groups : 4-Methoxyphenyl derivatives exhibit potent analgesic activity, aligning with SAR studies that prioritize hydrophobic, electron-donating groups at position 4 .

- Thiophene Derivatives : Methyl substitution on thiophene (e.g., 5-methylthiophen-2-yl) enhances cytochrome c oxidase inhibition (IC₅₀ = 396.7 μM) , suggesting that sulfur-containing substituents may favor interaction with heme-containing enzymes.

- Trifluoromethylphenyl : The electron-withdrawing CF₃ group reduces thymidine phosphorylase inhibitory potency (IC₅₀ = 73.6 μM) compared to unsubstituted phenyl analogues .

Preparation Methods

Mechanism and Key Steps

The reaction proceeds via an N-acyliminium ion intermediate , formed by acid-catalyzed condensation of thiophene-2-carbaldehyde and urea. Ethyl acetoacetate then intercepts this intermediate, forming an open-chain ureide that undergoes cyclization to yield the tetrahydropyrimidine core. Notably, the use of DABCO (1,4-diazabicyclo[2.2.2]octane) as a basic catalyst has been shown to enhance reaction efficiency by promoting enolization of the β-keto ester.

Optimized Protocol

A representative procedure involves:

-

Reagents : Thiophene-2-carbaldehyde (1.0 equiv), ethyl acetoacetate (1.2 equiv), urea (1.5 equiv).

-

Conditions : Reflux at 80°C for 4–6 hours.

-

Workup : Precipitation in ice-cold water followed by recrystallization from ethanol.

This method avoids harsh acids like HCl, reducing side reactions and improving safety.

Multi-Step Synthesis via Lactam Intermediate

An alternative approach, described in a 2018 patent, involves sequential lactamization, reduction, and cyclization steps. While originally developed for (S)-2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid, this strategy can be adapted for the target compound by substituting thiophene-2-carbaldehyde in the initial step.

Stepwise Procedure

-

Lactam Formation :

-

N-Protection and Reduction :

-

Hydrolysis and Cyclization :

| Step | Key Reagents/Conditions | Yield |

|---|---|---|

| Lactam Formation | DCC, pH 8–9, 25°C | 70–75% |

| Reduction | NaBH4, THF, 0°C | 65% |

| Cyclization | LiOH, HCl, 100°C, 12 hours | 55% |

This method offers precise stereochemical control but requires rigorous purification after each step.

Hydrazide-Mediated Cyclocondensation

A 2019 study demonstrated the use of hydrazine derivatives to construct the pyrimidine ring. While initially applied to N′-(5-cyano-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidin-2-yl)benzohydrazide, the protocol can be modified by substituting ethyl acetoacetate for the cyano group.

Reaction Workflow

-

Hydrazine Formation :

-

Acylation :

-

Cyclization :

| Parameter | Value |

|---|---|

| Solvent | Acetic acid |

| Temperature | Reflux (118°C) |

| Yield | 60% |

This route is advantageous for introducing diverse substituents at the hydrazide position.

Solvent-Free and Green Chemistry Approaches

Recent advancements emphasize solvent-free conditions to improve sustainability. A 2024 report from VulcanChem highlights the use of microwave irradiation and ionic liquids to accelerate the Biginelli reaction for mthis compound. Although developed for the methyl ester analog, substituting ethyl acetoacetate enables direct adaptation.

Microwave-Assisted Synthesis

Ionic Liquid-Mediated Reaction

-

Solvent : [BMIM][BF4] (1-butyl-3-methylimidazolium tetrafluoroborate).

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Scalability | Stereochemical Control |

|---|---|---|---|---|

| Biginelli (DABCO) | 85% | 4–6 hours | High | Moderate |

| Multi-Step Synthesis | 55% | 24–48 hours | Low | High |

| Hydrazide Route | 60% | 8–12 hours | Moderate | Low |

| Microwave-Assisted | 88% | 20 minutes | High | Low |

The Biginelli reaction offers the best balance of yield and scalability, while multi-step synthesis is preferable for stereospecific applications.

Purification and Characterization

Final purification typically involves:

Key characterization data:

Q & A

Q. What are the common synthetic routes for Ethyl 1,6-dimethyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

Methodological Answer: The compound is typically synthesized via the Biginelli reaction , a multicomponent cyclocondensation of thiourea derivatives, β-ketoesters, and aldehydes. For example, refluxing 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with chloroacetic acid, a substituted benzaldehyde (e.g., thiophen-2-carboxaldehyde), and sodium acetate in a 1:1 mixture of glacial acetic acid and acetic anhydride yields the target compound. The reaction is monitored by TLC, and purification involves recrystallization from ethyl acetate/ethanol (3:2) .

Q. How is the crystal structure of this compound determined, and what are its key structural features?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For related dihydropyrimidine derivatives, SC-XRD reveals a flattened boat conformation in the pyrimidine ring, with deviations of ~0.224 Å from planarity. The thiophene substituent forms a dihedral angle of ~80.9° with the pyrimidine core, influencing steric interactions. Hydrogen bonding (e.g., C–H···O) links molecules into chains along the crystallographic c-axis, stabilizing the lattice .

Q. What safety precautions are recommended when handling this compound?

Methodological Answer: Key precautions include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of dust.

- Storage: Keep away from heat sources (P210) in a cool, dry place.

- Disposal: Follow institutional guidelines for hazardous organic waste.

Avoid skin contact and ensure no ingestion or exposure to open flames due to potential thermal decomposition .

Advanced Research Questions

Q. How can regioselectivity be controlled during the Biginelli reaction for synthesizing this compound?

Methodological Answer: Regioselectivity is influenced by:

- Catalyst choice: Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., HCl) direct the reaction pathway.

- Solvent polarity: Polar aprotic solvents (e.g., DMF) favor cyclization at the thiophene-substituted carbon.

- Substituent effects: Electron-withdrawing groups on the aldehyde (e.g., thiophen-2-yl) enhance electrophilicity, promoting regioselective C–N bond formation.

Optimization via reaction screening (e.g., varying temperature, catalyst loading) is critical .

Q. What intermolecular interactions influence the crystal packing, and how do they affect material properties?

Methodological Answer: SC-XRD studies reveal:

- Hydrogen bonding: C–H···O interactions (2.5–3.0 Å) create 1D chains, enhancing thermal stability.

- Van der Waals forces: Methyl and thiophene groups contribute to dense packing, increasing melting points (e.g., 427–428 K).

- π-π stacking: Thiophene and pyrimidine rings align with interplanar distances of ~3.6 Å, influencing solubility and optical properties.

These interactions can be computationally modeled using DFT to predict bulk properties .

Q. What strategies are used to analyze and resolve conflicting spectroscopic data for this compound?

Methodological Answer: For conflicting NMR/IR

- 2D NMR (COSY, HSQC): Assigns overlapping proton signals (e.g., diastereotopic methyl groups).

- X-ray crystallography: Resolves ambiguity in tautomeric forms or regiochemistry.

- Computational validation: Compare experimental IR stretching frequencies (e.g., C=O at ~1700 cm⁻¹) with DFT-calculated values.

For mass spectrometry, high-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) within 5 ppm error .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.